REACTION_CXSMILES
|
O.Br.[CH2:3]([O:5][C:6]([CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([NH2:15])[S:14][C:10]=2[CH2:9]1)=[O:7])[CH3:4]>CO>[CH2:3]([O:5][C:6]([CH:8]1[CH2:17][CH2:16][C:11]2[N:12]=[C:13]([NH2:15])[S:14][C:10]=2[CH2:9]1)=[O:7])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2 liter reactor equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
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FILTRATION
|
Details
|
hot filtered on a Celite bed
|
Type
|
ADDITION
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Details
|
The resulting solution was added with a solution of 32 g of sodium bicarbonate in 300 ml of water (final pH=7-8)
|
Type
|
FILTRATION
|
Details
|
the precipitated white solid was filtered
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |